2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid
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Overview
Description
2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. It has significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid typically involves the diazotization of 4-(Phenylamino)-1-naphthylamine followed by coupling with benzoic acid. The reaction conditions generally include an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the substituent introduced
Scientific Research Applications
2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of 2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include binding to proteins and enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylazo)benzoic acid
- N-Phenylanthranilic acid
- Diphenylamine-2-carboxylic acid
Uniqueness
2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid is unique due to its specific structure, which combines the properties of both naphthyl and benzoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in dyeing and staining processes .
Properties
CAS No. |
60129-39-7 |
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Molecular Formula |
C23H17N3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(4-anilinonaphthalen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C23H17N3O2/c27-23(28)19-12-6-7-13-21(19)25-26-22-15-14-20(17-10-4-5-11-18(17)22)24-16-8-2-1-3-9-16/h1-15,24H,(H,27,28) |
InChI Key |
RACYGOQFTYQMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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